molecular formula C6H6ClNO3S B8493008 3-Chloro-4-sulfomethylpyridine CAS No. 132685-20-2

3-Chloro-4-sulfomethylpyridine

Cat. No.: B8493008
CAS No.: 132685-20-2
M. Wt: 207.64 g/mol
InChI Key: FLAKMKQGUKPCMJ-UHFFFAOYSA-N
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Description

3-Chloro-4-sulfomethylpyridine is a pyridine derivative featuring a chlorine atom at the 3-position and a sulfomethyl (-CH₂SO₃H) group at the 4-position. While direct data on this specific compound are absent in the provided evidence, its structural analogs highlight the significance of substituent positioning and functional groups in determining chemical reactivity, solubility, and industrial applications. Pyridine derivatives with sulfonyl, sulfonamide, or halogen substituents are widely used in pharmaceuticals, agrochemicals, and material science due to their electron-withdrawing effects and ability to participate in diverse synthetic pathways .

Properties

CAS No.

132685-20-2

Molecular Formula

C6H6ClNO3S

Molecular Weight

207.64 g/mol

IUPAC Name

(3-chloropyridin-4-yl)methanesulfonic acid

InChI

InChI=1S/C6H6ClNO3S/c7-6-3-8-2-1-5(6)4-12(9,10)11/h1-3H,4H2,(H,9,10,11)

InChI Key

FLAKMKQGUKPCMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CS(=O)(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related pyridine derivatives provide insights into how substituent variations influence properties and applications:

4-Chloro-3-pyridinesulfonamide (CAS 33263-43-3)

  • Structure : Chlorine at position 4, sulfonamide (-SO₂NH₂) at position 3.
  • Properties: Molecular formula C₅H₅ClN₂O₂S (MW 192.62).
  • Applications : Key intermediate in synthesizing pharmaceuticals, particularly kinase inhibitors .
  • Distinction : Unlike 3-Chloro-4-sulfomethylpyridine, the sulfonamide group here is directly attached to the pyridine ring, offering different reactivity in nucleophilic substitutions .

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (CAS 1909336-59-9)

  • Structure : Chlorine at position 6, trifluoromethyl (-CF₃) at 4, and sulfonyl chloride (-SO₂Cl) at 3.
  • Properties: Molecular formula C₆H₂Cl₂F₃NO₂S (MW 280.05). The -CF₃ group increases lipophilicity, while -SO₂Cl is highly reactive toward amines and alcohols.
  • Applications : Used in agrochemicals (e.g., herbicides) and pharmaceuticals for introducing sulfonamide linkages .
  • Distinction : The trifluoromethyl group and sulfonyl chloride moiety make this compound more reactive than sulfomethyl derivatives .

3-Chloro-4-methylpyridine

  • Structure : Chlorine at position 3, methyl (-CH₃) at 4.
  • Properties : Simpler structure (C₆H₆ClN, MW 127.57) with lower molecular weight and higher volatility compared to sulfomethyl analogs.
  • Applications : Intermediate in organic synthesis and ligand preparation for metal catalysis .
  • Distinction : The methyl group lacks the acidic proton and solubility-enhancing properties of sulfomethyl .

5-Chloro-4-(diethylamino)pyridine-3-sulfonamide

  • Structure: Chlorine at 5, diethylamino (-N(CH₂CH₃)₂) at 4, and sulfonamide at 3.
  • Properties: The diethylamino group introduces basicity, facilitating interactions with biological targets.
  • Applications: Potential use in drug discovery for modulating pharmacokinetic properties .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
This compound* C₆H₆ClNO₃S 207.63 (theoretical) 3-Cl, 4-CH₂SO₃H (Inferred) Pharmaceuticals, surfactants
4-Chloro-3-pyridinesulfonamide C₅H₅ClN₂O₂S 192.62 4-Cl, 3-SO₂NH₂ Pharmaceutical intermediates
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride C₆H₂Cl₂F₃NO₂S 280.05 6-Cl, 4-CF₃, 3-SO₂Cl Agrochemicals, drug synthesis
3-Chloro-4-methylpyridine C₆H₆ClN 127.57 3-Cl, 4-CH₃ Catalysis, organic synthesis

*Theoretical data inferred from structural analogs.

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